Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)-
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Overview
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the p-methoxyphenoxy and 2-pyridylamino groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Scientific Research Applications
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzimidazole
- 2-((p-methoxyphenoxy)methyl)benzimidazole
- 1-((2-pyridylamino)methyl)benzimidazole
Uniqueness
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
84138-34-1 |
---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-4-amine |
InChI |
InChI=1S/C21H20N4O2/c1-26-17-6-8-18(9-7-17)27-14-21-24-19-4-2-3-5-20(19)25(21)15-23-16-10-12-22-13-11-16/h2-13H,14-15H2,1H3,(H,22,23) |
InChI Key |
GDTNXKUXYUKSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=CC=NC=C4 |
Origin of Product |
United States |
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